molecular formula C18H17N3O4 B6577906 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 1023503-20-9

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B6577906
CAS No.: 1023503-20-9
M. Wt: 339.3 g/mol
InChI Key: MOIPUFCKLAQFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide is a chemical compound that belongs to the quinazoline class of compounds Quinazolines are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common method is the reaction of isatin with o-amino N-aryl/alkyl benzamides in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP). This oxidative rearrangement leads to the formation of the desired quinazoline derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: : Substitution reactions can occur at different positions on the quinazoline ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized quinazoline derivatives, reduced quinazoline derivatives, and substituted quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its quinazoline core makes it a valuable intermediate in the construction of various pharmaceuticals and organic compounds.

Biology

In biological research, this compound has been studied for its potential antitumor and antimicrobial properties. It has shown promise in inhibiting the growth of certain cancer cells and bacteria.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for the development of new drugs.

Industry

In the chemical industry, this compound is used in the synthesis of other valuable chemicals. Its versatility and reactivity make it an important reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The quinazoline core of the compound is known to bind to various enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetate

  • (2S)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-3-methylbutanoic acid

Uniqueness

2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide is unique due to its specific structural features, such as the presence of the methoxyphenyl group. This structural difference can lead to distinct biological activities and applications compared to other quinazoline derivatives.

Properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-25-13-6-4-5-12(9-13)10-19-16(22)11-21-17(23)14-7-2-3-8-15(14)20-18(21)24/h2-9H,10-11H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIPUFCKLAQFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.